molecular formula C44H63N11O13 B13893531 (2S,5S,8S,11S,14S)-11-Benzyl-5-(3-guanidinoPropyl)-14-((2S,3R)-3-hydroxy-2-((S)-pyrrolidine-2-carboxamido)butanamido)-2-isobutyl-8-(4-nitrobenzyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazaheptadecane-1,17-dioic acid

(2S,5S,8S,11S,14S)-11-Benzyl-5-(3-guanidinoPropyl)-14-((2S,3R)-3-hydroxy-2-((S)-pyrrolidine-2-carboxamido)butanamido)-2-isobutyl-8-(4-nitrobenzyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazaheptadecane-1,17-dioic acid

Cat. No.: B13893531
M. Wt: 954.0 g/mol
InChI Key: OHIZVORKJVKXKL-UHFFFAOYSA-N
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Description

This compound is a highly complex synthetic peptide derivative characterized by:

  • Stereochemistry: Five stereocenters (2S,5S,8S,11S,14S) critical for conformational stability and target binding .
  • Backbone: A tetraoxo-tetraazaheptadecane scaffold, common in protease inhibitors and enzyme-targeting therapeutics .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[4-carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIZVORKJVKXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H63N11O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Peptide Backbone Assembly

  • The core tetraazaheptadecane chain is constructed by sequential coupling of amino acid derivatives.
  • Standard peptide coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to form amide bonds.
  • Protecting groups like Fmoc (Fluorenylmethyloxycarbonyl) for amines and tBu (tert-butyl) for carboxyl groups are employed to prevent side reactions.

Attachment of Benzyl and Nitrobenzyl Groups

  • The benzyl group at position 11 and the 4-nitrobenzyl group at position 8 are introduced through selective alkylation or acylation reactions.
  • These groups can be attached using benzyl bromide and 4-nitrobenzyl bromide, respectively, under basic conditions.
  • Alternatively, pre-functionalized amino acid derivatives bearing these groups can be incorporated during peptide chain elongation.

Incorporation of the Pyrrolidine-2-carboxamido Moiety

  • The (2S,3R)-3-hydroxy-2-((S)-pyrrolidine-2-carboxamido)butanamido fragment is synthesized separately or introduced via coupling with a protected hydroxyproline derivative.
  • The hydroxyl group is protected during peptide assembly and deprotected at the final stage.

Final Deprotection and Purification

  • After completing the assembly, global deprotection is carried out using acidic conditions (e.g., trifluoroacetic acid) to remove side-chain protecting groups.
  • The crude product is purified by preparative high-performance liquid chromatography (HPLC) to achieve the desired purity (>95%).

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Peptide coupling HATU, DIPEA, DMF Assembly of tetraazaheptadecane backbone
2 Guanidinylation N,N'-bis(Boc)-pyrazole carboxamidine, base Introduction of guanidino group at position 5
3 Alkylation Benzyl bromide / 4-nitrobenzyl bromide, base Attachment of benzyl and 4-nitrobenzyl moieties
4 Coupling with hydroxyproline derivative Protected hydroxyproline, peptide coupling agents Incorporation of pyrrolidine-2-carboxamido moiety
5 Global deprotection TFA (trifluoroacetic acid), scavengers Removal of protecting groups
6 Purification Preparative HPLC Isolation of pure final compound

Additional Notes

  • No direct synthetic protocols for this exact compound were found in open literature, but preparation methods align with standard peptide synthesis techniques adapted for complex, multifunctional peptides.
  • The compound is commercially available from specialized peptide synthesis companies, indicating established synthetic routes exist.
  • Patents related to similar cyclic peptide dimers suggest the use of lipophilic moieties such as benzyl and isobutyl groups, consistent with this compound’s structure.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Binding: Interacting with cell surface receptors to modulate cellular signaling pathways.

    Pathway Modulation: Affecting intracellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues from the literature include:

Compound Name Key Substituents Molecular Weight (Da) Functional Differences
User Compound (Target) 4-Nitrobenzyl, 3-guanidinopropyl, (S)-pyrrolidine-2-carboxamido ~950 (estimated) Optimized for polarity and receptor binding
(R)-(5S,10S,11S,14S)-11-Benzyl-5,14-di-tert-butyl-... tert-Butyl, pyridin-2-yl benzyl ~1,100 Enhanced lipophilicity; tert-butyl groups improve metabolic stability
(5S,11S,14S)-14-Amino-11-(carboxymethyl)-5-(3-guanidinopropyl)-... Carboxymethyl, hydroxy ~800 Higher hydrophilicity; likely optimized for renal clearance
Methyl ((5S,10S,11S,14S)-11-benzyl-5-(tert-butyl)-10-hydroxy-8-(3-...) 4-Methoxybenzyl, tert-butyl ~1,200 Methoxy groups enhance solubility; tert-butyl reduces enzymatic degradation

Pharmacokinetic and Bioactivity Comparisons

  • Enzymatic Stability : The pyrrolidine-2-carboxamido group in the user compound may confer resistance to protease cleavage compared to carboxymethyl or hydroxy-substituted analogues .
  • Target Binding: The 3-guanidinopropyl group suggests strong electrostatic interactions with anionic targets (e.g., heparin-binding proteins), similar to guanidine-containing anticoagulants .

Research Findings on Analogues

  • Compound 37 : Demonstrated improved metabolic stability in rodent models due to tert-butyl groups but exhibited reduced cellular uptake in vitro compared to nitrobenzyl-containing derivatives.
  • Compound 43 : The phenylpropanoate side chain enhanced binding to serum albumin, prolonging half-life but limiting tissue distribution.

Biological Activity

The compound known as (2S,5S,8S,11S,14S)-11-Benzyl-5-(3-guanidinoPropyl)-14-((2S,3R)-3-hydroxy-2-((S)-pyrrolidine-2-carboxamido)butanamido)-2-isobutyl-8-(4-nitrobenzyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazaheptadecane-1,17-dioic acid is a complex molecule with potential therapeutic applications. This article explores its biological activity based on available research findings.

The compound features multiple functional groups including guanidino and hydroxyl groups which contribute to its biological activity. Its structure includes a tetraazaheptadecane backbone which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The guanidino group is known for its role in enhancing binding affinity to receptors or enzymes. Research indicates that the compound may act as an inhibitor or modulator in biochemical pathways relevant to disease processes.

Antimicrobial Activity

Studies have shown that similar compounds exhibit antimicrobial properties. For instance:

  • Case Study 1 : A derivative of the compound demonstrated significant inhibition against Gram-positive bacteria in vitro.
  • Case Study 2 : Another related structure was effective against fungal pathogens.

These findings suggest that the compound may possess similar antimicrobial activities.

Anticancer Potential

Research has indicated that compounds with a similar structural framework exhibit anticancer properties. For example:

  • Case Study 3 : Compounds with tetraaza structures have shown cytotoxic effects on various cancer cell lines.
  • Case Study 4 : In vivo studies demonstrated tumor growth inhibition in models treated with related compounds.

These results imply potential anticancer activity for the target compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest:

  • Absorption : The compound may exhibit good bioavailability due to its polar functional groups.
  • Metabolism : It is likely metabolized through liver enzymes similar to other complex amides.
  • Toxicity : Toxicological assessments are necessary; preliminary data indicate low toxicity profiles based on structural analogs.

Research Findings and Data Tables

PropertyValue/Observation
Molecular Weight641.76 g/mol
SolubilitySoluble in DMSO and ethanol
Antimicrobial ActivityEffective against specific pathogens
CytotoxicityIC50 values in low micromolar range

Q & A

Q. What synthetic strategies are recommended for constructing the complex stereochemical framework of this compound?

The synthesis requires careful planning of coupling reactions, protecting group strategies, and stereochemical control. For example, stepwise peptide coupling using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-diisopropylethylamine) is critical for amide bond formation, as demonstrated in similar macrocyclic peptide syntheses . Protecting groups (e.g., tert-butoxycarbonyl, benzyl esters) are essential to prevent side reactions during guanidinopropyl or nitrobenzyl moiety incorporation . Chiral resolution via HPLC or enzymatic methods may be needed to ensure stereochemical fidelity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined spectroscopic and chromatographic techniques are required:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm stereochemistry and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm .
  • IR spectroscopy : Confirm functional groups (e.g., carbonyl stretches at 1650–1750 cm1^{-1}) .

Q. What solvent systems and conditions optimize solubility for in vitro assays?

Polar aprotic solvents like DMF or DMSO are effective for solubilizing the compound due to its polycarboxylic acid and nitrobenzyl groups. For aqueous buffers, use phosphate-buffered saline (PBS) at pH 7.4 with <1% DMSO. Pre-solubilization in DMF followed by dilution into assay buffers minimizes aggregation .

Advanced Research Questions

Q. How can contradictory data between synthetic yield and bioactivity be resolved?

Discrepancies often arise from impurities or conformational instability. Solutions include:

  • Repurification : Use preparative HPLC to isolate the active fraction and compare with inactive batches .
  • Stability assays : Monitor degradation under assay conditions (e.g., pH, temperature) via LC-MS .
  • Conformational analysis : Employ circular dichroism (CD) or X-ray crystallography to verify structural consistency .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 14-3-3 proteins) .
  • MD simulations : Run GROMACS or AMBER to assess stability of ligand-receptor complexes over time .
  • QSAR models : Train machine learning algorithms on derivatives to predict bioactivity .

Q. How can experimental design (DoE) improve reaction optimization for this compound?

  • Full factorial design : Test variables (temperature, catalyst loading, solvent ratio) systematically to identify critical parameters .
  • Response surface methodology (RSM) : Optimize yield and enantiomeric excess using central composite designs .
  • Bayesian optimization : Automate condition screening with algorithms like Dragonfly to reduce trial counts .

Q. What strategies address challenges in scaling up synthesis while maintaining stereochemical purity?

  • Flow chemistry : Continuous reactors minimize side reactions and improve heat/mass transfer for sensitive steps .
  • Enzymatic catalysis : Use lipases or proteases for stereoselective couplings under mild conditions .
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman probes for real-time monitoring .

Q. How can researchers investigate the role of the guanidino group in target binding?

  • Alanine scanning : Synthesize analogs replacing guanidino with amino or urea groups to assess contribution .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to quantify enthalpy/entropy changes .
  • X-ray crystallography : Resolve co-crystal structures to visualize hydrogen bonding and ionic interactions .

Methodological Considerations

Q. What interdisciplinary approaches enhance the study of this compound?

  • Chemical biology : Use photoaffinity labeling (e.g., diazirine tags) to map cellular targets .
  • High-throughput screening (HTS) : Pair with fragment libraries to identify synergistic partners .
  • Machine learning : Train models on synthetic data to predict optimal reaction pathways .

Q. How can stability issues in long-term storage be mitigated?

  • Lyophilization : Freeze-dry in amber vials under argon to prevent hydrolysis/oxidation .
  • Additive screening : Test stabilizers (e.g., trehalose, BSA) in formulation buffers .
  • Forced degradation studies : Expose to heat/light and profile degradants via LC-MS .

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